molecular formula C16H22N2O4 B12807977 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone CAS No. 72744-93-5

3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone

Cat. No.: B12807977
CAS No.: 72744-93-5
M. Wt: 306.36 g/mol
InChI Key: NGXHJLXTUYWSDS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is a synthetic organic compound with the molecular formula C({16})H({22})N({2})O({4}) It is characterized by the presence of two morpholine rings attached to a benzoquinone core, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which can be derived from hydroquinone or other related compounds.

    Substitution Reactions: The introduction of morpholine groups is achieved through nucleophilic substitution reactions. Morpholine is reacted with the benzoquinone core under controlled conditions to ensure selective substitution at the desired positions.

    Methylation: The final step involves the methylation of the benzoquinone core to introduce the two methyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzoquinone core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.

    Substitution: The morpholine groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The morpholine rings can interact with biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone involves its interaction with specific molecular targets. The morpholine rings can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoquinone core can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3,6-di(4-morpholinyl)benzo-1,4-quinone
  • 3,6-Dimethyl-4,5-di(4-piperidinyl)benzo-1,2-quinone
  • 3,6-Dimethyl-4,5-di(4-pyrrolidinyl)benzo-1,2-quinone

Uniqueness

3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone is unique due to the presence of two morpholine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

72744-93-5

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

3,6-dimethyl-4,5-dimorpholin-4-ylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C16H22N2O4/c1-11-13(17-3-7-21-8-4-17)14(12(2)16(20)15(11)19)18-5-9-22-10-6-18/h3-10H2,1-2H3

InChI Key

NGXHJLXTUYWSDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)C1=O)C)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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